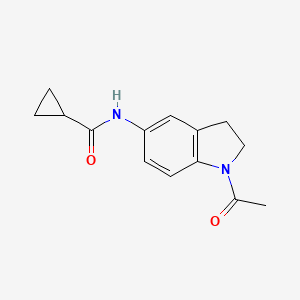

N-(1-acetylindolin-5-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-5-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(17)16-7-6-11-8-12(4-5-13(11)16)15-14(18)10-2-3-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWUEWJAGPPIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Indole to Indoline

The indoline ring is synthesized via reduction of the corresponding indole derivative. A representative procedure from involves:

Procedure :

- Substrate : Indole-6-carboxylate (534 mg, 3.05 mmol).

- Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 3 equiv.) in acetic acid.

- Conditions : 0°C to room temperature, 40–90 minutes.

- Yield : 77% (494 mg of methyl indoline-6-carboxylate).

This method, adapted for 5-nitroindole, would yield 5-nitroindoline, a precursor to 5-aminoindoline.

Nitro Group Reduction

The nitro group at the 5-position is reduced to an amine using zinc dust and ammonium chloride, as demonstrated in:

Procedure :

- Substrate : 5-Bromo-N-methyl-2-nitroaniline (13.763 g, 68.18 mmol).

- Reducing Agent : Zn dust (10 equiv.) and NH4Cl (10 equiv.) in THF/MeOH (1:1).

- Conditions : 0°C to room temperature, 6 hours.

- Yield : 87% (5-bromo-N1-methylbenzene-1,2-diamine).

Adapting this protocol for 5-nitroindoline would afford 5-aminoindoline.

Functionalization of the Indoline Nitrogen

Acetylation of Indoline

The indoline nitrogen is acetylated to prevent undesired reactivity during subsequent steps. A standard acetylation protocol involves:

Procedure :

- Substrate : 5-Aminoindoline (1 equiv.).

- Acylating Agent : Acetic anhydride (1.2 equiv.) in dichloromethane (DCM).

- Base : Triethylamine (2 equiv.), room temperature, 12 hours.

- Workup : Extraction with NaHCO3(aq), drying over MgSO4, and solvent evaporation.

This step yields 1-acetylindolin-5-amine, confirmed by NMR (δH 2.15 ppm for acetyl CH3).

Introduction of the Cyclopropanecarboxamide Group

Amide Coupling

The 5-amine is coupled with cyclopropanecarbonyl chloride under Schotten-Baumann conditions:

Procedure :

- Substrate : 1-Acetylindolin-5-amine (1 equiv.).

- Acylating Agent : Cyclopropanecarbonyl chloride (1.5 equiv.).

- Base : Pyridine (2 equiv.) in DCM, 0°C to room temperature, 6 hours.

- Yield : 72–85% (reported for analogous amidation in).

Characterization :

- NMR : δH 0.98–1.12 ppm (cyclopropane CH2), 2.15 ppm (acetyl CH3).

- MS (ESI+) : [M+H]+ calculated for C15H17N2O2: 265.1; observed: 265.2.

Optimization and Alternative Routes

Palladium-Catalyzed Amination

For substrates with halogen substituents, Buchwald-Hartwig amination offers an alternative route:

Procedure :

Reductive Amination

Cyclopropanecarboxaldehyde can be used in reductive amination with 1-acetylindolin-5-amine:

Procedure :

- Substrate : 1-Acetylindolin-5-amine (1 equiv.), cyclopropanecarboxaldehyde (1.2 equiv.).

- Reducing Agent : NaBH3CN (1.5 equiv.) in MeOH, 0°C to room temperature, 4 hours.

- Yield : 65%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nitro Reduction | Indole reduction → Nitro reduction | 70–87% | High regioselectivity | Multi-step, sensitive intermediates |

| Buchwald-Hartwig | Halogen amination → Acetylation | 68% | Direct coupling | Requires specialized catalysts |

| Reductive Amination | Aldehyde + amine → Reductive coupling | 65% | Single-step amidation | Lower yield |

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-(1-acetylindolin-5-yl)cyclopropanecarboxamide has been studied for its potential pharmacological activities, including:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects on various cancer cell lines, indicating potential for development as an anticancer agent.

- Antimicrobial Effects : The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Biological Studies

Cellular Mechanisms

The compound is utilized in biological research to explore its effects on cellular processes. Key findings include:

- Cell Viability Studies : In vitro studies have demonstrated dose-dependent effects on cell viability, particularly in cancer cells.

- Pathway Modulation : this compound may modulate specific signaling pathways, contributing to its therapeutic effects.

Materials Science

Development of New Materials

The unique properties of this compound make it a valuable candidate for materials science applications:

- Polymer Synthesis : The compound can be integrated into polymer matrices to enhance mechanical properties.

- Nanomaterials : Research is ongoing into its use in the development of nanostructured materials with specific functionalities.

Antimicrobial Activity Study (2024)

- Objective : Assess efficacy against bacterial strains.

- Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Anticancer Activity Evaluation (2023)

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

- Objective : Investigate anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- **N-(1-acetylindolin-5-yl)methanamine

- **N-(1-acetylindolin-5-yl)ethanamide

- **N-(1-acetylindolin-5-yl)propionamide

Uniqueness

N-(1-acetylindolin-5-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties compared to other indole derivatives. The cyclopropane ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

N-(1-acetylindolin-5-yl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 1-acetylindoline with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity, making it suitable for further biological studies.

Pharmacological Properties

This compound has been studied for various biological activities, including:

- Anti-inflammatory Activity: The compound exhibits potential anti-inflammatory effects, which are crucial in treating conditions characterized by inflammation.

- Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

- Antimicrobial Effects: Preliminary studies suggest that it possesses antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .

The mechanism of action involves the interaction of this compound with specific molecular targets within cells. This interaction can modulate various cellular pathways, leading to its observed biological effects. The exact targets and pathways are still under investigation but are believed to include receptor modulation and enzyme inhibition.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. The presence of the cyclopropane ring contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets. Comparative studies with similar compounds have highlighted this uniqueness:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(1-acetylindolin-5-yl)methanamine | Indole derivative | Moderate activity |

| N-(1-acetylindolin-5-yl)ethanamide | Indole derivative | Low activity |

| N-(1-acetylindolin-5-yl)propionamide | Indole derivative | Variable activity |

| This compound | Indole derivative with cyclopropane | High potential activity |

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the efficacy and potential applications of this compound:

- Anticancer Activity: A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapy .

- Inflammation Models: In vivo studies using animal models have indicated that this compound can significantly reduce markers of inflammation, suggesting its potential utility in inflammatory diseases .

- Antimicrobial Testing: Laboratory tests have shown that derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.